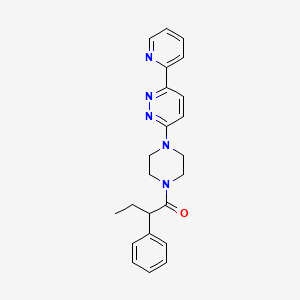

2-Phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of various precursors . For instance, alkynyl heterocycles have been shown to be effective dipolarophiles for pyridine N-imine, and analogous compounds can be accessed directly in modest yields through the reaction of 6-(alkyn-1-yl)pyridazin-3-one derivatives .Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis Techniques : Research has focused on the synthesis of novel piperazine analogues bearing quinoline and pyridine moieties, highlighting methodologies for incorporating these structures into compounds with potential for varied biological activities. Notable techniques include aminomethylation reactions with piperazine derivatives to introduce specific functional groups, aiming at enhancing the compound's bioactivity (Pitucha et al., 2005; Al‐Ghorbani et al., 2015).

- Structural Insights : Studies have elucidated the crystal structures of related anticonvulsant compounds, providing insights into their electronic properties and potential interactions with biological targets. These investigations reveal significant structural features, such as the orientation and delocalization of specific chemical groups, which could inform the design of more effective drugs (Georges et al., 1989).

Biological Activities

- Antioxidant and Anti-inflammatory Properties : Piperazine analogues have demonstrated promising antioxidant and anti-inflammatory activities. Their efficacy has been evaluated against various biological assays, indicating their potential in treating conditions associated with oxidative stress and inflammation (Al‐Ghorbani et al., 2015).

- Analgesic and Anti-inflammatory Effects : The synthesis of [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones and their testing for in vivo analgesic and anti-inflammatory activities highlight the therapeutic potential of these compounds. The research demonstrates the relevance of structural modifications in enhancing bioactivity, providing a basis for the development of new pain management and anti-inflammatory drugs (Demchenko et al., 2015).

Potential Applications in Drug Development

- Antipsychotic Potential : Research into conformationally restricted butyrophenones, which share structural similarities with the compound of interest, indicates their potential as antipsychotic agents. These studies explore the affinity of these compounds for dopamine and serotonin receptors, providing insights into their mechanism of action and therapeutic potential (Raviña et al., 2000).

- Anticancer Activity : Studies on piperazine-2,6-dione derivatives have explored their synthesis and evaluation for anticancer activity. These investigations contribute to the understanding of the structural requirements for anticancer efficacy, suggesting the role of such compounds in developing new cancer therapies (Kumar et al., 2013).

properties

IUPAC Name |

2-phenyl-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O/c1-2-19(18-8-4-3-5-9-18)23(29)28-16-14-27(15-17-28)22-12-11-21(25-26-22)20-10-6-7-13-24-20/h3-13,19H,2,14-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNNWPXGGRJZGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2440874.png)

![5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2440876.png)

![2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 2-phenylbutanoate](/img/structure/B2440877.png)

![2-(2-thienyl)-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2440879.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2440880.png)

![N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2440882.png)

![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-N-(3-ethylphenyl)-2-phenylacetamide](/img/structure/B2440883.png)

![1-[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]proline](/img/structure/B2440885.png)

![2-amino-N-(3-ethoxypropyl)-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2440888.png)

![4-[3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2440890.png)

![1-(4-bromophenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2440893.png)